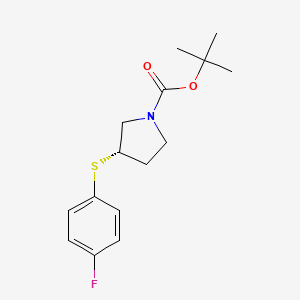
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FNO2S and its molecular weight is 297.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, with the CAS number 1289584-88-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C15H20FNO2S
- Molecular Weight : 297.39 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-fluorophenyl thio group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain purinergic receptors, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health.
Inhibition of P2Y12 Receptor
Research indicates that compounds similar to (S)-tert-butyl derivatives can inhibit the P2Y12 receptor, which is involved in platelet activation. A study highlighted the effects of various P2Y12 inhibitors on platelet reactivity, noting significant differences in aggregation responses among treatments . The inhibition of this receptor can lead to decreased platelet aggregation, which is beneficial in preventing thrombotic events.
Case Studies and Research Findings
-
Platelet Aggregation Studies :
- A study examined the effects of novel P2Y12 inhibitors on platelet function. It was found that switching patients from clopidogrel to newer agents resulted in significantly reduced platelet aggregation, suggesting that similar compounds could enhance therapeutic strategies for managing cardiovascular diseases .
- Pharmacological Profiles :
-
Toxicological Assessments :
- Toxicological evaluations have shown that while the compound has promising therapeutic effects, careful consideration of dosage is necessary to mitigate potential adverse effects. Safety data indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects .
Summary Table of Biological Activity
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONQZUUQXPDK-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













